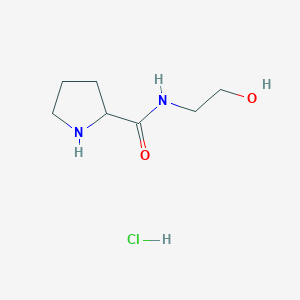

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 2-pyrrolidinecarboxamide with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is characterized by its hydroxyl and amide functionalities, which contribute to its solubility and reactivity. The compound's structure allows for potential modifications that can enhance its utility in various applications.

Drug Formulation

The compound is utilized in the formulation of soluble salts for drugs such as ibuprofen and naproxen. These salts are designed to improve the solubility and bioavailability of the active pharmaceutical ingredients, leading to enhanced therapeutic efficacy with reduced gastrointestinal irritation . The formulations can be developed into various delivery forms including monodose granular compositions and topical applications.

Anticancer Research

Recent studies have highlighted the role of compounds similar to this compound in anticancer research. For example, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression, showcasing their potential as selective inhibitors in targeted cancer therapies .

Co-solvent in Formulations

This compound serves as an effective co-solvent in agrochemical formulations, coatings, and inkjet inks. Its hydroxyl group enhances compatibility with other solvents, improving the overall performance of these formulations .

Electronics Processing

In the electronics industry, this compound is used as a solvent for processing materials, particularly in applications requiring high purity and stability under varying conditions . Its properties facilitate the manufacturing of electronic components by ensuring optimal dissolution of active materials.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism by which N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: N-(2-Hydroxyethyl)ethylenediamine, N-(2-Hydroxyethyl)acrylamide, and N-(2-Hydroxyethyl)acetamide.

Uniqueness: Unlike these compounds, this compound has a distinct pyrrolidine ring, which contributes to its unique chemical and physical properties.

Biologische Aktivität

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and research findings.

The primary biological activity of this compound is attributed to its interaction with the P2X7 receptor , a purinergic receptor involved in various physiological processes, including inflammation and pain sensation. The compound acts as an antagonist to this receptor, modulating its function and influencing downstream signaling pathways related to inflammatory responses.

This compound exhibits several biochemical properties that enhance its biological activity:

- Interaction with Enzymes : The compound has been shown to interact with various enzymes, potentially altering their catalytic efficiency. This can range from enzyme inhibition to activation depending on the specific biochemical context.

- Cellular Effects : Studies indicate that it influences cellular processes by modulating signaling pathways and gene expression, leading to changes in protein synthesis and overall cellular behavior.

Case Studies

- Inflammation Modulation : In vitro studies demonstrated that this compound effectively reduced the release of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- Pain Management : Animal models have shown that administration of this compound leads to significant analgesic effects, likely due to its antagonistic action on the P2X7 receptor, which is known to be involved in pain pathways.

- Anticancer Properties : Preliminary investigations have indicated that this compound may exhibit anticancer activity through the modulation of metabolic pathways in cancer cells, although further studies are needed to elucidate these effects fully.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Antagonism of P2X7 receptor | |

| Analgesic | Modulation of pain signaling pathways | |

| Anticancer potential | Alteration of metabolic pathways in cancer cells |

Pharmacokinetics

This compound is known for its favorable pharmacokinetic properties:

- Blood-Brain Barrier Penetration : The compound readily crosses the blood-brain barrier, which enhances its potential use in treating central nervous system disorders.

- Metabolic Stability : Studies have indicated that it possesses a favorable metabolic profile, making it a candidate for further drug development.

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWNRBMPJQXCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.